2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine CAS number
2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine CAS number
An In-Depth Technical Guide to 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine
CAS Number: 1419101-22-6
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine, a specialized heterocyclic building block with significant potential in modern drug discovery. We will delve into its physicochemical properties, outline a plausible synthetic pathway, and contextualize its primary application as a key intermediate in the construction of novel chemical entities for targeted protein degradation. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep technical understanding of this compound's synthesis and application. The protocols and insights provided herein are grounded in established chemical principles to ensure scientific integrity and practical utility.
Introduction: The Strategic Value of Functionalized Pyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and natural bioactive molecules.[1][2] Its prevalence is due to its ability to engage in various biological interactions, its metabolic stability, and its synthetic tractability, which allows for precise modification at its 2, 4, 5, and 6 positions.[1]
In recent years, the field of drug discovery has been revolutionized by the advent of Targeted Protein Degradation (TPD). This modality utilizes bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. A PROTAC consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine emerges as a high-value building block within this paradigm.[3] Its structure is pre-validated for utility in this space, combining several key features:
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A pyrimidine core , a common motif in kinase inhibitors and other targeted therapies.
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A bromo substituent , which serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the attachment of this fragment to other parts of a molecule.[4]
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A (1-methyl-piperidin-4-yl)methoxy side chain , which imparts favorable physicochemical properties such as improved solubility and a three-dimensional character that can be crucial for navigating the cellular environment and achieving optimal target engagement.
This guide will therefore focus on the practical aspects of using this molecule, from its synthesis to its strategic implementation in a drug discovery workflow.
Physicochemical Properties & Characterization
A thorough understanding of a compound's properties is the foundation of its effective use. The key physicochemical data for 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine are summarized below.
| Property | Value | Source |
| CAS Number | 1419101-22-6 | [3] |
| Molecular Formula | C₁₁H₁₆BrN₃O | [3] |
| Molecular Weight | 286.17 g/mol | [3] |
| Appearance | Solid (predicted) | General Chemical Knowledge |
| Purity | Typically ≥97% | [3] |
| Storage | Room temperature | [3] |
Analytical Characterization: For quality control, this compound should be characterized using standard analytical techniques:
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¹H and ¹³C NMR: To confirm the chemical structure, ensuring all expected protons and carbons are present with correct chemical shifts, integrations, and coupling patterns.
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Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.
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HPLC/UPLC: To assess purity by identifying and quantifying any potential impurities.
Synthesis and Purification Workflow
While specific, peer-reviewed syntheses for this exact molecule are not widely published, a chemically sound route can be proposed based on established methods for pyrimidine synthesis.[5][6] A common and efficient strategy involves the condensation of a suitable amidine with a 1,3-dicarbonyl equivalent.
Caption: Plausible synthetic workflow for the target compound.
Protocol 3.1: Proposed Synthesis of 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine
This protocol is a representative example based on established chemical principles. Researchers should perform their own route optimization and safety assessments.
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Step 1: Synthesis of 5-substituted Pyrimidine Precursor.
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To a solution of 2-bromomalonaldehyde (1.0 eq) in a suitable solvent such as acetic acid, add a catalytic amount of a dehydrating agent like 3A molecular sieves.[5]
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Heat the mixture to 80-90°C.
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Slowly add a solution of (1-methylpiperidin-4-yl)methanimidamide (1.1 eq) in the same solvent over 30 minutes. The amidine can be prepared from the corresponding nitrile or used as a hydrochloride salt.
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Causality: The acidic solvent protonates the carbonyls of the malonaldehyde, activating them for nucleophilic attack by the amidine. The elevated temperature drives the condensation and subsequent cyclization/dehydration to form the pyrimidine ring.
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Monitor the reaction by TLC or LC-MS. Upon completion (typically 2-4 hours), cool the reaction mixture.
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Step 2: Work-up and Isolation.
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Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-substituted pyrimidine.
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Step 3: Bromination (if not incorporated in Step 1).
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If the starting material was not brominated, dissolve the pyrimidine precursor from Step 2 in a solvent like acetonitrile or DMF.
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Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
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Causality: The pyrimidine ring is sufficiently electron-rich to undergo electrophilic aromatic substitution. NBS is a convenient and safe source of electrophilic bromine.
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Stir until the starting material is consumed (monitor by LC-MS).
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Step 4: Purification.
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Purify the crude final product using silica gel column chromatography. A gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent product streaking on the silica, is a common choice.
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Combine the pure fractions and evaporate the solvent to yield 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine as a solid.
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Application in Medicinal Chemistry: A Versatile Coupling Partner
The primary utility of this compound is as a building block in more complex syntheses, particularly via its bromo-substituent. The bromine atom at the C2 position of the pyrimidine ring is well-suited for palladium-catalyzed cross-coupling reactions.
Caption: Role of the pyrimidine building block in PROTAC design.
Protocol 4.1: Representative Suzuki-Miyaura Cross-Coupling
This protocol demonstrates how to couple the title compound with a generic boronic acid or ester, a common step in fragment-based drug design and PROTAC synthesis.
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Reaction Setup:
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To an oven-dried reaction vessel, add 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid/ester (1.2 eq), and a suitable base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).
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Causality: The base is crucial for the transmetalation step in the catalytic cycle, activating the boronic acid derivative. Cesium carbonate is often more effective for less reactive coupling partners.
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Place the vessel under an inert atmosphere (e.g., Argon or Nitrogen).
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Solvent and Catalyst Addition:
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Add a degassed solvent mixture. A common choice is a 4:1 mixture of 1,4-dioxane and water.
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Add the palladium catalyst. A highly active catalyst like Pd(dppf)Cl₂ (0.05 eq) or a palladacycle precatalyst is recommended.
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Causality: Degassing the solvent prevents oxidation of the Pd(0) active catalyst. The dppf ligand is a bulky, electron-rich phosphine that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.
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Reaction Execution:
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Heat the reaction mixture to 80-100°C with vigorous stirring.
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Monitor the reaction by LC-MS until the starting bromide is consumed (typically 1-12 hours).
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Work-up and Purification:
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Cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and then with brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel chromatography or reverse-phase HPLC to yield the desired coupled product.
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Safety, Handling, and Storage
As a professional researcher, adherence to safety protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the following general guidelines apply to related brominated heterocyclic compounds.[7][8][9][10]
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Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound.[8]
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Handling:
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Storage:
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Disposal:
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Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the drainage system.[11]
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Conclusion
2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine (CAS: 1419101-22-6) is more than just a chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its well-defined structure, featuring a key synthetic handle on a privileged pyrimidine scaffold, makes it an ideal candidate for constructing complex molecules aimed at challenging biological targets. Its documented classification as a "Protein Degrader Building Block" underscores its relevance in the rapidly advancing field of Targeted Protein Degradation. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this compound to accelerate the design and discovery of next-generation therapeutics.
References
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CP Lab Safety. 2-bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine, min 97%, 250 mg. Available at: [Link]
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National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
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MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available at: [Link]
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PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Available at: [Link]
- Google Patents. WO2015004265A1 - Process for preparing a pyrimidine intermediate.
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